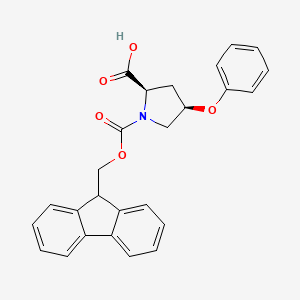

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenoxy group, and a pyrrolidine ring. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidin-2-carbonsäure umfasst in der Regel die folgenden Schritte:

Fmoc-Schutz:

Bildung des Pyrrolidinrings: Der Pyrrolidinring wird durch eine Cyclisierungsreaktion gebildet, die oft die Verwendung eines geeigneten Katalysators und spezifischer Reaktionsbedingungen umfasst, um die richtige Stereochemie zu gewährleisten.

Phenoxygruppenaddition: Die Phenoxygruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Phenolderivat mit der Zwischenverbindung reagiert.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu gehört häufig die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Phenoxygruppe, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten und diese in einen Alkohol umwandeln.

Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie:

Peptidsynthese: Die Verbindung wird häufig als Schutzgruppe für Aminosäuren in der Peptidsynthese verwendet, wodurch eine selektive Entschützung und Kupplungsreaktionen ermöglicht werden.

Biologie:

Protein-Engineering: Sie wird bei der Synthese modifizierter Peptide und Proteine verwendet, um Proteinstruktur und -funktion zu untersuchen.

Medizin:

Arzneimittelentwicklung: Die Verbindung wird bei der Synthese von Peptid-basierten Medikamenten verwendet, wodurch Stabilität und Selektivität im Medikamentendesign erreicht werden.

Industrie:

Materialwissenschaften: Sie wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Biokompatibilität und Stabilität eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidin-2-carbonsäure besteht hauptsächlich in seiner Rolle als Schutzgruppe in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe von Aminosäuren und verhindert so unerwünschte Reaktionen während der Verlängerung der Peptidkette. Die Phenoxygruppe und der Pyrrolidinring sorgen für zusätzliche Stabilität und Spezifität im Syntheseprozess. Die Verbindung wird unter milden basischen Bedingungen selektiv entfernt, wodurch eine kontrollierte Freisetzung der geschützten Aminosäure ermöglicht wird.

Wirkmechanismus

The mechanism of action of (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The phenoxy group and pyrrolidine ring provide additional stability and specificity in the synthesis process. The compound is selectively removed under mild basic conditions, allowing for the controlled release of the protected amino acid.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- (2R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-2-carbonsäure

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanin

Vergleich:

- (2R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidin-2-carbonsäure ist aufgrund des Vorhandenseins der Phenoxygruppe einzigartig, die zusätzliche Stabilität und Spezifität in Reaktionen bietet.

- (2R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-2-carbonsäure hat eine Hydroxylgruppe anstelle einer Phenoxygruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanin enthält eine Methoxygruppe, die ihre Löslichkeit und Reaktivität im Vergleich zur Phenoxygruppe beeinflusst.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über (2R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidin-2-carbonsäure, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C26H23NO5 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m1/s1 |

InChI-Schlüssel |

DGFDLAYDYAXDTJ-HOYKHHGWSA-N |

Isomerische SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Kanonische SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)

![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)

![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)

![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)

![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)

![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)

![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)